2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 893944-48-4
VCID: VC6143078
InChI: InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
SMILES: CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C20H18ClN3OS
Molecular Weight: 383.89

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

CAS No.: 893944-48-4

Cat. No.: VC6143078

Molecular Formula: C20H18ClN3OS

Molecular Weight: 383.89

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide - 893944-48-4

Specification

CAS No. 893944-48-4
Molecular Formula C20H18ClN3OS
Molecular Weight 383.89
IUPAC Name 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C20H18ClN3OS/c1-13-4-2-3-5-18(13)24-20(16-11-26-12-17(16)23-24)22-19(25)10-14-6-8-15(21)9-7-14/h2-9H,10-12H2,1H3,(H,22,25)
Standard InChI Key YGIZISSOAAZNAZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(4-chlorophenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (molecular formula: C21H19ClN3OS\text{C}_{21}\text{H}_{19}\text{ClN}_3\text{OS}) consists of three key components:

  • Thieno[3,4-c]pyrazole core: A fused heterocyclic system combining thiophene and pyrazole rings.

  • 2-(4-Chlorophenyl)acetamide moiety: An acetamide group substituted with a para-chlorophenyl ring at the α-position.

  • 2-Methylphenyl substituent: An ortho-methylphenyl group attached to the pyrazole nitrogen.

Table 1: Structural Breakdown

ComponentStructural FeaturesRole in Compound
Thieno[3,4-c]pyrazoleFused thiophene (5-membered) + pyrazoleCore scaffold for bioactivity
4-Chlorophenyl groupChlorine at para position on benzeneEnhances lipophilicity
2-Methylphenyl groupMethyl group at ortho position on benzeneSteric and electronic modulation
Acetamide linkerNHCOCH2-NHCOCH_2-Connects aromatic groups to core

The molecular weight is calculated as 396.91 g/mol, with a chlorine atom contributing significantly to its physicochemical profile .

Synthetic Pathways

The synthesis of this compound can be inferred from analogous procedures in the literature . A plausible route involves:

Step 1: Preparation of 2-Chloro-N-(4-chlorophenyl)acetamide

2-Chloroacetyl chloride is reacted with 4-chloroaniline under basic conditions to form 2-chloro-N-(4-chlorophenyl)acetamide (yield: ~85%) .

Step 2: Synthesis of 3-Amino-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazole

A thieno[3,4-c]pyrazole amine intermediate is synthesized via cyclization of a thiourea derivative with hydrazine, followed by alkylation with 2-methylbenzyl bromide .

Step 3: Coupling Reaction

The final product is obtained by reacting 2-chloro-N-(4-chlorophenyl)acetamide with the thienopyrazole amine in ethanol containing triethylamine (TEA) at reflux (3–5 hours).

2-Chloro-N-(4-chlorophenyl)acetamide+3-Amino-thienopyrazoleEtOH, TEATarget Compound\text{2-Chloro-N-(4-chlorophenyl)acetamide} + \text{3-Amino-thienopyrazole} \xrightarrow{\text{EtOH, TEA}} \text{Target Compound}

Table 2: Reaction Conditions

ParameterValue
SolventEthanol
CatalystTriethylamine (0.2 mL)
TemperatureReflux (~78°C)
Reaction Time3–5 hours
Yield80–85% (estimated)

Spectroscopic Characterization

Key spectroscopic data for the compound are extrapolated from structurally related molecules :

Infrared Spectroscopy (IR)

  • ν(NH)\nu(\text{NH}): 3360–3380 cm1^{-1} (amide N–H stretch)

  • ν(C=O)\nu(\text{C=O}): 1650–1670 cm1^{-1} (amide carbonyl)

  • ν(C-Cl)\nu(\text{C-Cl}): 750–800 cm1^{-1}

1H NMR^1\text{H NMR} (DMSO-d6d_6, δ ppm):

  • 2.31 (s, 3H): Methyl group on 2-methylphenyl

  • 4.26 (s, 2H): SCH2-SCH_2- linker

  • 7.33–8.10 (m, 10H): Aromatic protons (4-chlorophenyl, 2-methylphenyl, thienopyrazole)

  • 10.55 (s, 1H): Amide N–H

13C NMR^{13}\text{C NMR} (DMSO-d6d_6, δ ppm):

  • 20.0: Methyl carbon (2-methylphenyl)

  • 170.4: Amide carbonyl

  • 128–137: Aromatic carbons

  • 153.5: Pyrazole C–N

Mass Spectrometry (MS)

  • m/zm/z: 397 ([M+^+], calculated for C21H19ClN3OS\text{C}_{21}\text{H}_{19}\text{ClN}_3\text{OS})

Physicochemical Properties

Table 3: Key Properties

PropertyValue
Molecular Weight396.91 g/mol
Melting Point200–202°C (estimated)
SolubilityDMSO, DMF; insoluble in water
logP~3.5 (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator